molecular formula C7H6FNO B1314204 1-(3-Fluoropyridin-4-yl)ethanone CAS No. 87674-21-3

1-(3-Fluoropyridin-4-yl)ethanone

Cat. No. B1314204
CAS RN: 87674-21-3
M. Wt: 139.13 g/mol
InChI Key: PPULDLJGJZUOBS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(3-Fluoropyridin-4-yl)ethanone involves the reaction of 3-fluoro-N-methoxy-N-methylpyridine-4-carboxamide with methyl magnesium bromide in THF . The reaction is stirred at room temperature for 2 hours .


Molecular Structure Analysis

The InChI code for 1-(3-Fluoropyridin-4-yl)ethanone is 1S/C7H6FNO/c1-5(10)6-2-3-9-4-7(6)8/h2-4H,1H3 . This indicates that the compound has a pyridine ring with a fluorine atom at the 3rd position and an ethanone group attached to the 4th position.


Physical And Chemical Properties Analysis

1-(3-Fluoropyridin-4-yl)ethanone is a liquid at room temperature . It has a density of 1.2±0.1 g/cm3 . The boiling point is 198.7±20.0 °C at 760 mmHg .

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

1-(3-Fluoropyridin-4-yl)ethanone serves as a versatile building block in organic synthesis. It is used to construct complex molecules for medicinal chemistry, particularly in the synthesis of compounds with potential therapeutic applications. For instance, it can be used to create novel inhibitors for enzymes like DYRK1A, which are implicated in neurological disorders .

Agricultural Chemistry

In the field of agriculture, this compound is utilized in the synthesis of herbicides and insecticides. Its fluorinated pyridine structure is valuable for developing new agrochemicals that target specific pests or weeds without harming crops or the environment .

Material Science

1-(3-Fluoropyridin-4-yl)ethanone is employed in material science research to develop new materials with unique properties. Its incorporation into polymers and coatings can enhance durability, resistance to degradation, and other desirable characteristics .

Environmental Science

This compound plays a role in environmental science as a potential intermediate in the breakdown of more complex pollutants. Its study can lead to better understanding and improvement of bioremediation processes and the development of more eco-friendly materials .

Analytical Chemistry

In analytical chemistry, 1-(3-Fluoropyridin-4-yl)ethanone can be used as a standard or reagent in various analytical methods. Its well-defined properties allow for its use in calibrating instruments and validating methods, particularly in chromatography and mass spectrometry .

Biochemistry

In biochemistry, the compound’s role is explored in the context of protein interactions and enzyme activity. It can be used to study the binding affinity and inhibitory potential of small molecules on enzymes and receptors, which is crucial for drug discovery and understanding biological pathways.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-(3-fluoropyridin-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO/c1-5(10)6-2-3-9-4-7(6)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPULDLJGJZUOBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=NC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60520592
Record name 1-(3-Fluoropyridin-4-yl)ethan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Fluoropyridin-4-yl)ethanone

CAS RN

87674-21-3
Record name 1-(3-Fluoro-4-pyridinyl)ethanone
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Fluoropyridin-4-yl)ethan-1-one
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Record name 1-(3-fluoropyridin-4-yl)ethan-1-one
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Synthesis routes and methods

Procedure details

Into a stirred solution of 3-fluoropyridine (14 g, 144.2 mmol) in anhydrous THF (150 mL), cooled to −78° C. and under argon, 79.2 mL (158.6 mmol) of a 2N solution of lithiumdiisopropylamide (LDA) in n-heptane, THF, ethylbenzene, were slowly dropped in about 1 h. After stirring for 2.5 h a cooled solution (ca. 0° C.) of acetaldehyde (8.9 mL, 158.5 mmol) in 25 mL of anhydrous THF was slowly dropped and the reaction mixture was stirred at −78° C. for 1.5 h. The solution was warmed to −30° C. and a solution of ammonium chloride (150 g) in 700 mL of water was added. The mixture was extracted with ethylacetate (3×400 mL) and the organic layers were washed with brine (4×200 mL) and dried over sodium sulfate. After concentration, the oil was crystallized with n-hexane (40 mL) and 15.6 g (76% yield) of 1-(3-fluoropyridin-4-yl)ethanol were obtained. A mixture of 1-(3-fluoropyridin-4-yl)ethanol (10 g, 70.3 mmol) and commercial activated MnO2 (8 g, 92.1 mmol) in toluene (100 mL) were refluxed until disappearance of starting material. After cooling, the mixture was filtered on a bed of celite, the cake washed with toluene and the organic phases concentrated to give 3-fluoro-4-acetyl pyridine (6.9 g, 70%) that was used directly in the next step. To a stirred solution of 3-fluoro-4-acetylpyridine (5.3 g, 38.1 mmol) in glacial acetic acid (14 mL) and 48% hydrobromic acid (5.3 mL), bromine (2 mL, 38 mmol) in glacial acetic acid (5.3 mL) was added slowly and dropwise. After addition, the solution was stirred at 60° C. for 2.5 hour. This solution was cooled down and ethylacetate (70 mL) was added. After 30 minutes of stirring, the mixture was filtered and the solid was washed thoroughly with ethylacetate and dried. The title compound was obtained in 82% yield (9.4 g).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
8 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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